

The Structure-Activity Relationship of CDDO-Im: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (**CDDO-Im**), a synthetic triterpenoid derived from oleanolic acid, has emerged as a potent multi-target agent with significant therapeutic potential. Its ability to modulate key cellular signaling pathways involved in inflammation, proliferation, and oxidative stress has made it a subject of intense research in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **CDDO-Im**, detailing its interactions with molecular targets, the impact of structural modifications on its biological activity, and comprehensive experimental protocols for its evaluation.

Core Structure and Mechanism of Action

The pharmacological activity of **CDDO-Im** is intrinsically linked to its unique chemical structure. The α,β -unsaturated ketones in the A and C rings of the oleanane scaffold are critical for its biological effects, acting as Michael acceptors for nucleophilic residues on target proteins.[1] The imidazole moiety at the C-28 position further enhances its potency and modulates its target profile compared to its parent compound, CDDO.

CDDO-Im exerts its pleiotropic effects by interacting with multiple signaling proteins, including:



- Keap1: A key sensor of oxidative stress. Covalent modification of cysteine residues on Keap1 by CDDO-Im disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1]
- Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate gene expression involved in metabolism and inflammation. CDDO-Im is a ligand for PPARy.[2]
- Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a
 crucial role in cell proliferation, survival, and inflammation. CDDO-Im inhibits the
 phosphorylation and activation of STAT3.[3]

Quantitative Analysis of Biological Activity

The potency of **CDDO-Im** and its analogs has been quantified across various cellular and biochemical assays. The following tables summarize the key activity data.

Table 1: Anti-proliferative Activity of CDDO-Im

Cell Line	Cancer Type	IC50 (nM)	Reference
Human Leukemia (general)	Leukemia	~10-30	[2]
Human Breast Cancer (general)	Breast Cancer	~10-30	[2]
іМусЕµ-1	B-cell Lymphoma	< 500	[4]
іМусЕµ-2	Plasmacytoma	> 500	[4]

Table 2: Anti-inflammatory Activity of CDDO-Im and Analogs



Compound	Assay	IC50 (nM)	Reference
CDDO-Im	iNOS expression (mouse macrophages)	Potent inhibitor	[2]
CDDO-Phenyl-Im	NO Production (RAW 264.7)	2.5 ± 0.4	[5]
CDDO-3P-Im	NO Production (RAW 264.7)	1.8 ± 0.3	[5]
CDDO-2P-Im	NO Production (RAW 264.7)	1.5 ± 0.2	[5]
CDDO-4P-Im	NO Production (RAW 264.7)	1.3 ± 0.2	[5]

Structure-Activity Relationship of CDDO-Im Analogs

The development of **CDDO-Im** analogs has focused on improving its pharmacokinetic properties, such as stability and bioavailability, while maintaining or enhancing its potent biological activity.

Modifications at the C-28 Imidazole Ring

Substitution on the imidazole ring has been a key strategy to modulate the activity and stability of **CDDO-Im**. The introduction of pyridyl moieties has yielded analogs with significantly improved plasma stability and tissue distribution.[5][6]

CDDO-Phenyl-Im, CDDO-3P-Im, CDDO-2P-Im, and CDDO-4P-Im: These analogs, with phenyl or pyridyl substitutions on the imidazole ring, demonstrate equipotent or slightly enhanced inhibitory effects on nitric oxide (NO) production compared to CDDO-Im.[5] Importantly, these modifications lead to much higher concentrations in various tissues, including the liver, lung, pancreas, and kidney, following oral administration in mice, indicating superior bioavailability.[6]

The synthesis of these analogs from the parent compound CDDO is achieved with high yields, as summarized below:



CDDO-Phenyl-Im: 98% yield[5][7]

CDDO-3P-Im: 80% yield[5][7]

CDDO-2P-Im: 95% yield[5][7]

CDDO-4P-Im: 50% yield[5][7]

Signaling Pathways Modulated by CDDO-Im

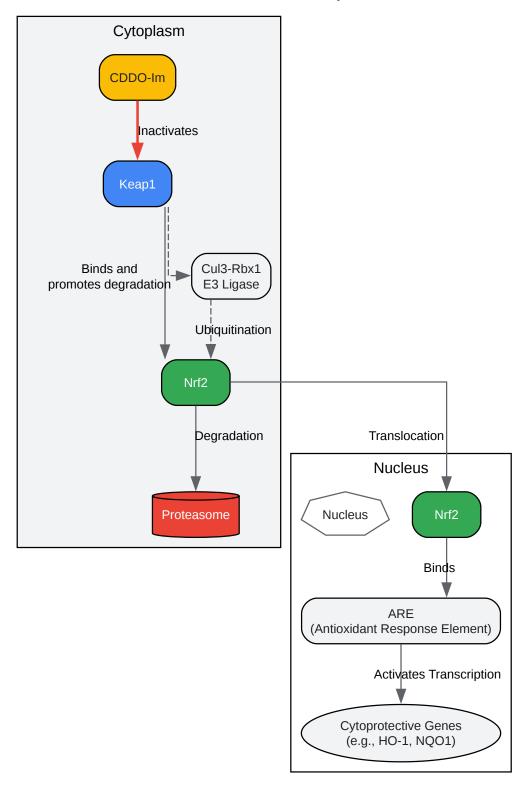
CDDO-Im's therapeutic effects are a consequence of its ability to modulate multiple interconnected signaling pathways.

Nrf2/ARE Pathway Activation

CDDO-Im is a potent activator of the Nrf2 antioxidant response pathway. By covalently modifying Keap1, it prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of cytoprotective genes.

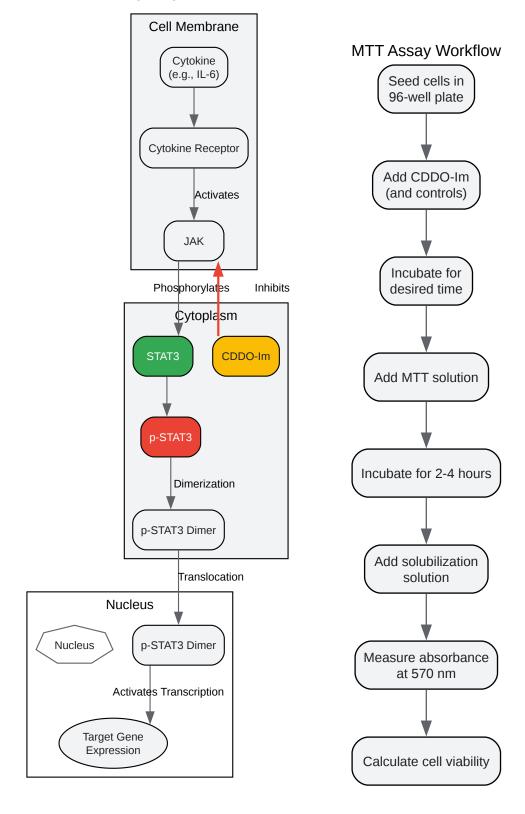


Nrf2 Activation Pathway





STAT3 Signaling Inhibition



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